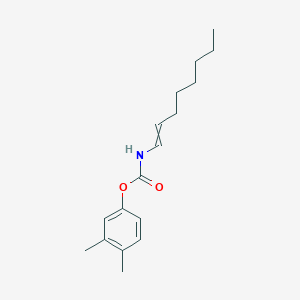![molecular formula C13H16OS2 B14400864 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87711-86-2](/img/structure/B14400864.png)
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound known for its unique structure and reactivity. This compound features a tetrahydronaphthalene core with a bis(methylsulfanyl)methylidene group and a hydroxyl group. Its distinct chemical structure makes it a valuable reagent in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate nucleophiles under controlled conditions. One common method includes heating the reactants in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The compound’s stability and reactivity make it suitable for large-scale synthesis in industrial settings.
化学反应分析
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a simpler sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl) group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrahydronaphthalene derivatives.
科学研究应用
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and advanced materials, owing to its unique chemical properties.
作用机制
The mechanism by which 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its ability to participate in various chemical reactions. The bis(methylsulfanyl) group acts as a leaving group, facilitating nucleophilic substitution and other reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylsulfanyl)methylidene group but has a different core structure.
2-[Bis(methylsulfanyl)methylene]-1-indanone: Another similar compound with a different core structure, used in various synthetic applications.
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
属性
CAS 编号 |
87711-86-2 |
|---|---|
分子式 |
C13H16OS2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
2-[bis(methylsulfanyl)methylidene]-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H16OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,12,14H,7-8H2,1-2H3 |
InChI 键 |
LDAQVTQRNWDRBB-UHFFFAOYSA-N |
规范 SMILES |
CSC(=C1CCC2=CC=CC=C2C1O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





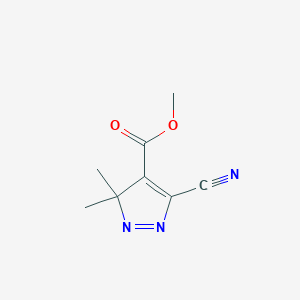
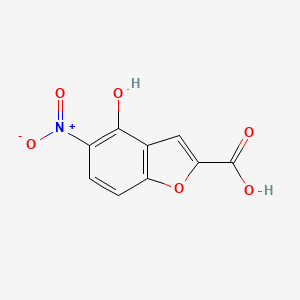
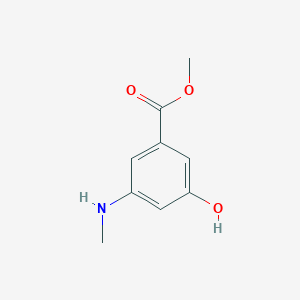
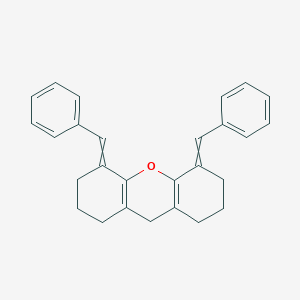

![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
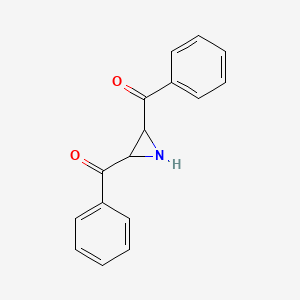

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
